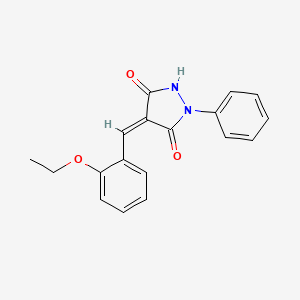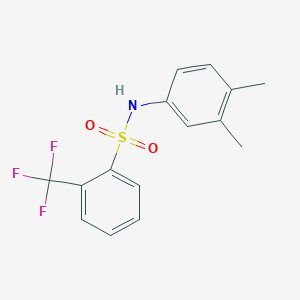![molecular formula C11H12BrNO3 B5578829 methyl 4-[(3-bromophenyl)amino]-4-oxobutanoate](/img/structure/B5578829.png)
methyl 4-[(3-bromophenyl)amino]-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally related to methyl 4-[(3-bromophenyl)amino]-4-oxobutanoate involves several steps, including the reaction of aromatic amines with methyl 2-benzoylamino-2-oxobutanoate to yield various derivatives, highlighting the versatility of its synthetic routes (Stanovnik et al., 2003). Another related study describes the synthesis of methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate from L-aspartic acid, underscoring the potential for creating chiral intermediates (Zhang Xingxian, 2012).
Molecular Structure Analysis
Molecular structure analysis using techniques such as FT-IR, NMR, and X-ray diffraction reveals detailed insights into the compound's structure. One study detailed the molecular structure, hyperpolarizability, and electronic properties through various spectroscopic and computational methods, providing a comprehensive understanding of its electronic structure (Rahul Raju et al., 2015).
Chemical Reactions and Properties
Research on methyl 4-[(3-bromophenyl)amino]-4-oxobutanoate and its derivatives includes studies on their chemical reactions, showcasing the compound's ability to undergo various transformations. These transformations enable the synthesis of complex molecules, such as oxazolo[4,5-c]quinoline and 1-substituted 1H-imidazole-4-carboxylate derivatives, demonstrating its utility in organic synthesis (Stanovnik et al., 2003).
Physical Properties Analysis
The physical properties of methyl 4-[(3-bromophenyl)amino]-4-oxobutanoate derivatives have been characterized in terms of solubility, melting point, and molecular weight, among others. However, specific studies focusing solely on the physical properties of this compound were not identified in the current literature search, suggesting an area for further research.
Chemical Properties Analysis
Chemical properties analysis, including reactivity, stability, and interaction with biological molecules, is crucial for understanding the compound's potential applications. For instance, the study of novel synthesis approaches for surfactants demonstrates the compound's ability to form premicellar aggregations, indicating its surface activity and potential application in material science (Minggui Chen et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and In Silico Evaluation
Methyl 4-[(3-bromophenyl)amino]-4-oxobutanoate derivatives have been synthesized and evaluated for their antiproliferative activities. A study by Yurttaş et al. (2022) focused on the synthesis of these compounds and their potential as DNA gyrase inhibitors, suggesting their cytotoxic properties through in silico evaluations. This work highlights the compound's relevance in the development of potential therapeutic agents (Yurttaş et al., 2022).
Spectroscopic and Structural Investigations
In another study, the structural and spectroscopic properties of similar compounds were investigated using experimental and theoretical methods. The research conducted by Vanasundari et al. (2018) provided insights into the stability, reactivity, and optical properties of these compounds, contributing to the understanding of their potential applications in nonlinear optical materials and biological activities (Vanasundari et al., 2018).
Enzymatic Inhibition Studies
Williams et al. (1983) explored the inhibitory effects of 4-substituted 2,4-dioxobutanoic acid derivatives on glycolic acid oxidase, identifying potent inhibitors that could have implications for therapeutic applications targeting metabolic pathways (Williams et al., 1983).
Eigenschaften
IUPAC Name |
methyl 4-(3-bromoanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-16-11(15)6-5-10(14)13-9-4-2-3-8(12)7-9/h2-4,7H,5-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUANZCKMBHIMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-bromoanilino)-4-oxobutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5578755.png)
![1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}indoline](/img/structure/B5578769.png)

![N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide](/img/structure/B5578784.png)

![N-(tert-butyl)-N'-[1-(pyridin-3-ylsulfonyl)azepan-3-yl]urea](/img/structure/B5578798.png)
![8-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578806.png)
![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5578807.png)
![2-hydroxy-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5578808.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B5578814.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5578836.png)
![2-{[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]methyl}benzonitrile](/img/structure/B5578856.png)